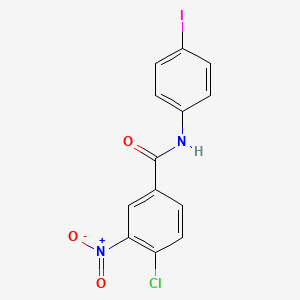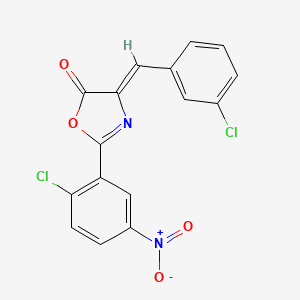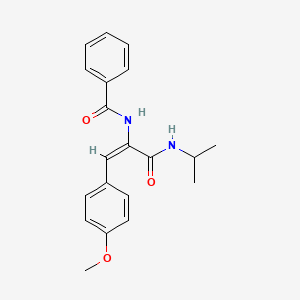![molecular formula C21H20N4O3S B11692453 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide: is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinazolinone moiety, a hydroxyphenyl group, and a sulfanylacetohydrazide linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves the following steps:
Formation of the Quinazolinone Intermediate: The quinazolinone moiety is synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.
Introduction of the Sulfanylacetohydrazide Group: The quinazolinone intermediate is then reacted with a suitable sulfanylacetohydrazide derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Condensation with Hydroxyphenylaldehyde: The final step involves the condensation of the intermediate with 3-hydroxyphenylaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfanylacetohydrazide linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Applications De Recherche Scientifique
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to its targets and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide lies in its specific structural features, such as the presence of both a quinazolinone moiety and a hydroxyphenyl group, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H20N4O3S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-14(2)12-25-20(28)17-8-3-4-9-18(17)23-21(25)29-13-19(27)24-22-11-15-6-5-7-16(26)10-15/h3-11,26H,1,12-13H2,2H3,(H,24,27)/b22-11+ |
Clé InChI |
SVHLCBZPEIXHDW-SSDVNMTOSA-N |
SMILES isomérique |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)O |
SMILES canonique |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)


![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)

